molecular formula C11H7ClFN3O B12241979 3-chloro-5-fluoro-N-(pyrimidin-2-yl)benzamide

3-chloro-5-fluoro-N-(pyrimidin-2-yl)benzamide

Cat. No.: B12241979
M. Wt: 251.64 g/mol
InChI Key: AQHWLWMKCLNYIK-UHFFFAOYSA-N
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Description

3-chloro-5-fluoro-N-(pyrimidin-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with chloro and fluoro groups, as well as a pyrimidin-2-yl moiety. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-N-(pyrimidin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-5-fluorobenzoic acid with an appropriate amine under amide coupling conditions. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Pyrimidin-2-yl Moiety: The pyrimidin-2-yl group can be introduced through nucleophilic substitution reactions. For instance, 2-chloropyrimidine can be reacted with the amide intermediate in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and pyrimidine moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Oxidized derivatives of the benzamide or pyrimidine moieties.

    Reduction: Reduced forms of the amide or pyrimidine groups.

Scientific Research Applications

3-chloro-5-fluoro-N-(pyrimidin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer science.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-fluoro-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine moiety instead of pyrimidine.

    3-chloro-5-fluoro-N-(pyrimidin-4-yl)benzamide: Similar structure but with the pyrimidine moiety at a different position.

    3-chloro-5-fluoro-N-(pyrimidin-2-yl)aniline: Similar structure but with an aniline group instead of benzamide.

Uniqueness

The unique combination of chloro, fluoro, and pyrimidin-2-yl substituents in 3-chloro-5-fluoro-N-(pyrimidin-2-yl)benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C11H7ClFN3O

Molecular Weight

251.64 g/mol

IUPAC Name

3-chloro-5-fluoro-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C11H7ClFN3O/c12-8-4-7(5-9(13)6-8)10(17)16-11-14-2-1-3-15-11/h1-6H,(H,14,15,16,17)

InChI Key

AQHWLWMKCLNYIK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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